Buformin - 692-13-7

Buformin

Catalog Number: EVT-261917
CAS Number: 692-13-7
Molecular Formula: C6H15N5
Molecular Weight: 157.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Buformin is a member of the class of biguanides that is biguanide substituted by a butyl group at position 1. It is an antidiabetic drug with potential antitumor effect. It has a role as a hypoglycemic agent, a geroprotector, a radiosensitizing agent, an antineoplastic agent and an antiviral agent. It is functionally related to a biguanide.
Buformin is an anti-diabetic drug of the biguanide class, chemically related to metformin and phenformin. It was withdrawn from the market in most countries due to a high risk of causing lactic acidosis.
Buformin is an agent belonging to the biguanide class of antidiabetics with antihyperglycemic activity. Buformin is not metabolized and is excreted in the urine. This agent has been withdrawn from the market due to its elevated risk of lactic acidosis.
An oral hypoglycemic agent that inhibits gluconeogenesis, increases glycolysis, and decreases glucose oxidation.
Overview

Buformin is an oral antidiabetic medication belonging to the biguanide class, which also includes metformin and phenformin. It was synthesized in 1957 and is primarily used to manage hyperglycemia in individuals with type 2 diabetes mellitus. Unlike other antidiabetic agents, buformin does not induce hypoglycemia; instead, it works by lowering blood glucose levels through various mechanisms that enhance insulin sensitivity and decrease hepatic glucose production.

Source and Classification

Buformin is chemically classified as 1-butylbiguanide. It is derived from the biguanide family of compounds, which are characterized by their ability to modulate glucose metabolism. The compound is a white to slightly yellow crystalline powder that is freely soluble in water, methanol, and ethanol but insoluble in chloroform and ether .

Synthesis Analysis

The synthesis of buformin involves several chemical reactions that yield the final product. The original synthesis was patented in the United States (U.S. patent 2,961,377) by Shapiro and Freedman. The process typically involves the reaction of guanidine derivatives with butyl groups under controlled conditions to form the biguanide structure.

Technical Details

  1. Starting Materials: Guanidine and butyl derivatives.
  2. Reaction Conditions: The synthesis requires specific temperatures and pH conditions to facilitate the formation of the biguanide structure.
  3. Purification: Post-synthesis, buformin is purified using crystallization techniques to ensure high purity levels suitable for pharmaceutical use.
Molecular Structure Analysis

Buformin has a molecular formula of C6H15N5C_6H_{15}N_5 and a molar mass of approximately 157.221 g/mol. Its structure can be represented as follows:

  • Chemical Structure: The compound features a biguanide backbone with a butyl group attached, which influences its pharmacological properties.

Data

  • CAS Number: 505-63-7
  • Chemical Structure: The structural representation includes two guanidine moieties linked by a butyl chain.
Chemical Reactions Analysis

Buformin undergoes several chemical reactions that are crucial for its pharmacological activity:

  1. Absorption: After oral administration, buformin is poorly absorbed in the stomach due to its strong basic nature (pKa = 11.3) but is effectively absorbed in the intestines.
  2. Metabolism: Buformin is not metabolized in humans; instead, it is excreted unchanged through urine.
  3. Elimination: The average half-life of buformin is about 2 hours, with approximately 84% of the administered dose excreted unchanged .
Mechanism of Action

Buformin primarily acts by:

  1. Delaying Glucose Absorption: It slows down the absorption of glucose from the gastrointestinal tract.
  2. Increasing Insulin Sensitivity: Buformin enhances cellular uptake of glucose by increasing insulin sensitivity.
  3. Inhibiting Hepatic Glucose Production: It reduces glucose synthesis in the liver, thereby lowering fasting blood glucose levels.

These actions collectively help manage hyperglycemia without causing significant hypoglycemic episodes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fine white to slightly yellow crystalline powder.
  • Taste: Weakly acidic bitter taste.
  • Melting Point: 174 to 177 °C.

Chemical Properties

  • Solubility: Freely soluble in water, methanol, and ethanol; insoluble in chloroform and ether.
  • Toxicity: LD50 values indicate moderate toxicity; for instance, guinea pig LD50 via subcutaneous route is 18 mg/kg .

Relevant Data or Analyses

The partition coefficient (log P) indicates a hydrophilic nature (-1.20), suggesting high solubility in aqueous environments.

Applications

Buformin has several scientific applications beyond its primary use as an antidiabetic agent:

  1. Anticancer Properties: Research indicates that buformin may inhibit cancer cell growth by disrupting the Warburg effect, which characterizes many cancer cells' metabolism . Studies have shown that it can reduce cancer incidence and burden in animal models.
  2. Research Tool: Due to its ability to modulate metabolic pathways, buformin serves as a valuable tool in metabolic research and studies related to diabetes and cancer biology.
Introduction to Buformin in Academic Research

Buformin (1-butylbiguanide) is an oral antidiabetic drug of the biguanide class, first synthesized in 1957 alongside its structural analogs metformin and phenformin [1] [10]. Its chemical structure comprises a butyl group linked to a biguanide backbone (C₆H₁₅N₅, molecular weight 157.22 g/mol), conferring distinct physicochemical properties including high water solubility (7.46 × 10⁵ mg/L at 25°C) and a pKa of 11.3 [1] [3]. Unlike metformin, buformin remains clinically available only in select regions (e.g., Japan, Romania, Hungary) due to historical safety concerns, yet it has gained renewed research interest for its unique pharmacological profile, particularly in oncology and virology [1] [6].

Historical Development and Synthesis of Buformin

Buformin emerged from systematic modifications of guanidine derivatives found in Galega officinalis (goat’s rue), a plant traditionally used for diabetes management [10]. Initial synthesis involved the reaction of butylamine with 2-cyanoguanidine under high-temperature conditions, yielding the hydrochloride salt as a crystalline powder (melting point: 174–177°C) [1]. Its development paralleled phenformin (phenethylbiguanide) and metformin (dimethylbiguanide), with Jean Sterne’s foundational work in the 1950s characterizing biguanides’ glucose-lowering effects [10].

Buformin was marketed as Silubin by the German pharmaceutical company Grünenthal and later as Silubin Retard (sustained-release formulation) by Zentiva in Romania [1]. Despite demonstrating potent antihyperglycemic activity in early clinical trials, its commercial adoption was limited by the dominance of metformin and phenformin. The 1970s withdrawal of phenformin and buformin from major markets (excluding the USA, where buformin was never sold) relegated buformin to niche use, though academic curiosity persisted due to its high membrane permeability and tissue accumulation [1] [6].

  • Key Milestones:
  • 1929: Synthesis of methylbiguanides by Slotta and Tschesche, including early buformin analogs [10].
  • 1957: Jean Sterne’s clinical validation of biguanides, including buformin, for diabetes [10].
  • 1978: Withdrawal from European markets due to lactic acidosis risks, though retained in Eastern Europe and Asia [1] [3].

Buformin’s Position Within the Biguanide Class: Comparative Frameworks

Chemical and Pharmacokinetic Differentiation

Buformin’s butyl chain confers greater lipophilicity (log P = −1.20) than metformin (log P = −1.43) but less than phenformin (log P = 0.67), influencing its absorption, cellular uptake, and tissue distribution [1] [6]. Unlike metformin, which relies heavily on organic cation transporters (OCT1/3, PMAT), buformin passively diffuses across membranes, achieving higher intracellular concentrations [6]. Pharmacokinetic studies in humans reveal:

  • Rapid renal excretion: ~90% of orally administered buformin is excreted unchanged in urine, with a plasma half-life of ~2 hours [1].
  • Linear serum-urine correlation: Serum concentrations (0.2–0.4 μg/mL after IV administration) directly correlate with urinary elimination [1].

Table 1: Comparative Physicochemical Properties of Biguanides

PropertyBuforminMetforminPhenformin
Molecular FormulaC₆H₁₅N₅C₄H₁₁N₅C₁₀H₁₅N₅
Molecular Weight157.22 g/mol129.16 g/mol205.26 g/mol
Log P-1.20-1.430.67
Water Solubility746,000 mg/L>500,000 mg/L50,000 mg/L
pKa11.311.511.8

Mechanism of Action: Metabolic and Anticancer Effects

Buformin shares core mechanisms with other biguanides:

  • Antihyperglycemic activity: Suppresses hepatic gluconeogenesis via AMPK-independent inhibition of mitochondrial complex I and glucagon-induced cAMP/PKA signaling [6].
  • Anticancer properties: Disrupts the Warburg effect in cancer cells by reverting glycolysis to oxidative phosphorylation. Buformin exhibits superior efficacy in preclinical models compared to metformin and phenformin [2] [6].

In chemically induced rat mammary cancer models, buformin significantly reduced tumor incidence, multiplicity, and burden, while metformin and phenformin showed no statistically significant effects (Table 2) [2]. This potency is attributed to its ability to accumulate intracellularly and inhibit mTOR via AMPK activation at lower concentrations than metformin [1] [2].

Table 2: Anticancer Efficacy of Biguanides in Rat Mammary Carcinogenesis [2]

TreatmentIncidence ReductionTumor MultiplicityTumor BurdenMechanistic Perturbations
BuforminSignificant decreaseReducedReducedEnergy sensing pathways in carcinomas
MetforminNo significant effectUnchangedUnchangedNone detected
PhenforminNo significant effectUnchangedUnchangedNone detected

Antiviral and Emerging Applications

Buformin inhibits mTOR-dependent viral replication pathways, showing activity against influenza, vaccinia, and MERS-CoV in vitro [1] [6]. Its metabolic antiviral effects stem from:

  • mTOR inhibition: Suppresses viral protein synthesis and replication machinery [1].
  • Host-directed therapy: Modulates cellular energy sensors to impair viral proliferation [6].

Table 3: Research Applications of Buformin Relative to Biguanides

ApplicationBuforminMetforminPhenformin
OncologyHigh efficacy in mammary, endometrial, and lung cancer modelsModerate efficacy in multiple cancersVariable efficacy across models
VirologyActive against influenza, vaccinia, MERS-CoVLimited reported activityNot extensively studied
Metabolic StudiesAMPK activation at low concentrationsRequires higher concentrationsSimilar to buformin

Properties

CAS Number

692-13-7

Product Name

Buformin

IUPAC Name

2-butyl-1-(diaminomethylidene)guanidine

Molecular Formula

C6H15N5

Molecular Weight

157.22 g/mol

InChI

InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)

InChI Key

XSEUMFJMFFMCIU-UHFFFAOYSA-N

SMILES

CCCCN=C(N)N=C(N)N

Solubility

Soluble in DMSO

Synonyms

1 Butylbiguanide
1-Butylbiguanide
Adebit
Buformin
Butylbiguanide
Gliporal
Retard, Silubin
Silubin
Silubin Retard

Canonical SMILES

CCCCN=C(N)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.